molecular formula C23H19N3O3 B10899687 N'-[(E)-1H-indol-3-ylmethylidene]-2,2-diphenoxyacetohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-2,2-diphenoxyacetohydrazide

Cat. No.: B10899687
M. Wt: 385.4 g/mol
InChI Key: RDHOLIIKFZELOK-PCLIKHOPSA-N
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Description

N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE is a complex organic compound that features an indole moiety and a diphenoxyacetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE typically involves the condensation of 1H-indole-3-carbaldehyde with 2,2-diphenoxyacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. Additionally, the compound may interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE: Features an indole moiety and diphenoxyacetohydrazide group.

    N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE: Similar structure but with different substituents on the indole ring.

Uniqueness

N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2,2-diphenoxyacetamide

InChI

InChI=1S/C23H19N3O3/c27-22(26-25-16-17-15-24-21-14-8-7-13-20(17)21)23(28-18-9-3-1-4-10-18)29-19-11-5-2-6-12-19/h1-16,23-24H,(H,26,27)/b25-16+

InChI Key

RDHOLIIKFZELOK-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CNC3=CC=CC=C32)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN=CC2=CNC3=CC=CC=C32)OC4=CC=CC=C4

Origin of Product

United States

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